2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline
Description
2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline is a complex organic compound belonging to the quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Properties
Molecular Formula |
C26H24N4O2S |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]quinazoline |
InChI |
InChI=1S/C26H24N4O2S/c31-33(32,20-15-21-9-3-1-4-10-21)30-18-16-29(17-19-30)26-23-13-7-8-14-24(23)27-25(28-26)22-11-5-2-6-12-22/h1-15,20H,16-19H2/b20-15+ |
InChI Key |
SJPXWYKAIROBOA-HMMYKYKNSA-N |
Isomeric SMILES |
C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4)S(=O)(=O)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4)S(=O)(=O)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with formamide to form the quinazoline ring . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the phenylethenesulfonyl group via a sulfonylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The compound’s sulfonyl group is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Similar in structure but with a different core, known for their antimicrobial and anticancer activities.
Indole derivatives: Share some structural similarities and are known for their broad-spectrum biological activities.
Piperazine derivatives: Similar in having a piperazine ring, used in various therapeutic applications.
Uniqueness
2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline is unique due to its specific combination of a quinazoline core, piperazine ring, and phenylethenesulfonyl group. This unique structure imparts distinct biological activities and potential therapeutic applications that are not commonly found in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
